2-(1-Chloro-4-methoxybutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-(1-Chloro-4-methoxybutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester derivative. Boronic esters are highly valuable building blocks in organic synthesis due to their versatility and stability. This compound, in particular, is used in various chemical reactions and has significant applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Chloro-4-methoxybutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of pinacol boronic esters with appropriate alkyl halides under controlled conditions. The reaction is often catalyzed by transition metals to ensure high yield and selectivity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(1-Chloro-4-methoxybutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: It can be reduced to form alkanes or other reduced products.
Substitution: The chlorine atom can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure high efficiency .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield alcohols or ketones, while substitution reactions can produce a variety of derivatives depending on the nucleophile used .
Scientific Research Applications
2-(1-Chloro-4-methoxybutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the development of biologically active molecules and pharmaceuticals.
Medicine: It is involved in the synthesis of drug candidates and therapeutic agents.
Industry: The compound is used in the production of polymers, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-(1-Chloro-4-methoxybutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects involves its ability to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions. For example, in biological systems, the compound may interact with enzymes or receptors to exert its effects .
Comparison with Similar Compounds
Similar Compounds
1-Chloro-2-methyl-4-nitrobenzene: Another chlorinated compound used in organic synthesis.
2-Chloro-1-methoxy-4-nitrobenzene: A similar compound with different functional groups and applications.
Uniqueness
2-(1-Chloro-4-methoxybutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its boronic ester structure, which provides stability and versatility in various chemical reactions. This makes it a valuable compound in both research and industrial applications .
Properties
CAS No. |
162854-89-9 |
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Molecular Formula |
C11H22BClO3 |
Molecular Weight |
248.56 g/mol |
IUPAC Name |
2-(1-chloro-4-methoxybutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C11H22BClO3/c1-10(2)11(3,4)16-12(15-10)9(13)7-6-8-14-5/h9H,6-8H2,1-5H3 |
InChI Key |
YDQPNMXEVAGNOH-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C(CCCOC)Cl |
Origin of Product |
United States |
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